(2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-(4-benzylpiperazin-1-yl)-2-(4-methoxyphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-27-19-7-9-20(10-8-19)28(25,26)21(15-22)17-24-13-11-23(12-14-24)16-18-5-3-2-4-6-18/h2-10,17H,11-14,16H2,1H3/b21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDHDYOOBQGWKY-HEHNFIMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)CC3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a piperazine ring, which is known for its role in various pharmacological activities. The presence of the methoxyphenyl and sulfonyl groups contributes to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that compounds containing piperazine moieties exhibit a range of biological activities, including:
- Antidepressant Effects : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
- Antitumor Activity : Compounds similar to (2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity, indicating potential in treating infections.
The exact mechanisms by which (2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Interaction : The compound may interact with various receptors, such as serotonin receptors (5-HT) and dopamine receptors (D2), influencing mood and behavior.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cell signaling pathways could contribute to its antitumor effects.
- Cell Cycle Modulation : By affecting the cell cycle, the compound may induce apoptosis in cancer cells.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Modulates serotonin and dopamine | |
| Antitumor | Inhibits cancer cell proliferation | |
| Antimicrobial | Exhibits antibacterial properties |
Case Study 1: Antidepressant Activity
A study conducted on a related piperazine derivative demonstrated significant antidepressant-like effects in rodent models. The mechanism was attributed to increased serotonin levels in the brain, suggesting that (2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile may exhibit similar effects.
Case Study 2: Antitumor Efficacy
In vitro studies showed that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study highlighted the compound's ability to induce apoptosis through activation of caspase pathways.
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Nitrile System
The conjugated enenitrile system (C=C–C≡N) is electron-deficient due to the electron-withdrawing effects of the sulfonyl and nitrile groups. This system participates in:
- Michael Additions : Nucleophiles (e.g., amines, thiols) attack the β-carbon. For example, secondary amines like morpholine can add to the double bond, forming β-aminated products12.
- [4+2] Cycloadditions : Acts as a dienophile in Diels-Alder reactions. The electron-withdrawing sulfonyl group enhances reactivity, enabling cycloadditions with electron-rich dienes23.
Table 1: Representative Reactions of the α,β-Unsaturated Nitrile
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Michael Addition | EtOH, RT, 12h | β-Aminated adduct | 78% | , |
| Diels-Alder Cycloaddition | Toluene, 80°C, 6h | Cyclohexene-fused nitrile | 65% |
Sulfonyl Group Reactivity
The 4-methoxyphenylsulfonyl group influences electronic properties and participates in:
- Nucleophilic Aromatic Substitution (NAS) : The methoxy group activates the para position, enabling substitution with strong nucleophiles (e.g., hydroxide, amines)45.
- Redox Reactions : Electrochemical reduction of sulfonyl groups to sulfinic acids or thioethers has been observed in heterocyclic analogs under acidic conditions16.
Key Finding : In cyclic voltammetry studies, sulfonyl-containing nitroheterocycles (e.g., pretomanid) show reduction peaks at −500 mV (nitro group) and −1,400 mV (heterocyclic core), suggesting analogous redox behavior for this compound16.
Benzylpiperazine Moieties
The 4-benzylpiperazine group undergoes:
- N-Alkylation/Acylation : The tertiary amine reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively78.
- Deprotection : Catalytic hydrogenation cleaves the benzyl group, yielding piperazine derivatives8.
Example Synthesis :
text4-Benzylpiperazine + Benzyl chloride → Quaternary ammonium salt (85% yield, CH₂Cl₂, 0°C)[^4^]
Nitrile Group Transformations
The nitrile group (–C≡N) is versatile:
- Hydrolysis : Forms carboxylic acids (H₂SO₄, H₂O, reflux) or amides (H₂O₂, NaOH)59.
- Reduction : LiAlH₄ reduces nitriles to primary amines, while hydrogenation (H₂/Pd) yields secondary amines16.
Table 2: Nitrile Functionalization Pathways
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | H₂SO₄ (20%), 100°C, 4h | Carboxylic acid |
| Catalytic Reduction | H₂ (1 atm), Pd/C, EtOH | Primary amine |
Electrochemical Behavior
Cyclic voltammetry of structurally related nitroheterocycles (e.g., nitrothiophene derivatives) reveals:
- Reduction of the sulfonyl group at −1.1 V (vs. Ag/AgCl).
- Nitrile groups remain inert under these conditions16.
Mechanistic Insight : The sulfonyl group’s reduction potential aligns with enzymatic activation pathways observed in antitubercular pro-drugs, suggesting potential bioactivation via nitroreductases6.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological implications.
Structural Features
*Note: The target compound’s molecular formula can be inferred as approximately C₂₇H₂₆N₄O₃S based on structural analogs.
Physicochemical Properties
- The 4-methylphenylsulfonyl group in offers moderate lipophilicity, balancing solubility and membrane permeability.
- Piperazinyl Modifications: The 4-benzylpiperazinyl group in the target compound provides a bulky aromatic substituent, which may influence binding to hydrophobic pockets in enzymes or receptors. The tetrahydroquinolinyl substituent in adds a fused bicyclic system, increasing rigidity and possibly enhancing selectivity for specific biological targets.
Electronic Effects :
Research Findings and Data Gaps
- Similarity Metrics : Computational methods (e.g., Tanimoto coefficients) could quantify structural similarity between the target and analogs, but experimental validation of bioactivity remains essential .
- Synthetic Challenges : The presence of multiple functional groups (sulfonyl, nitrile, piperazinyl) necessitates multi-step synthesis, as seen in related compounds .
Q & A
Q. Q1. What are the common synthetic routes for preparing (2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves condensation reactions between benzylpiperazine derivatives and sulfonyl-substituted aldehydes. Key steps include:
- Knoevenagel condensation to form the α,β-unsaturated nitrile backbone, using catalysts like piperidine or NaOH .
- Sulfonylation of the 4-methoxyphenyl group under controlled pH (7–9) to avoid side reactions .
- Solvent selection (e.g., ethanol or DMSO) to balance reactivity and solubility .
Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent oxidation . Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. Q2. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assigns protons and carbons, confirming regioselectivity of the benzylpiperazine and sulfonyl groups. Aromatic protons in the 4-methoxyphenyl group appear as doublets (δ 7.5–8.0 ppm) .
- HRMS : Validates molecular weight (expected [M+H]+ ~470–480 Da) and detects impurities .
- FT-IR : Identifies nitrile (C≡N stretch ~2200 cm⁻¹) and sulfonyl (S=O stretch ~1150–1300 cm⁻¹) groups .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Methodological Answer:
- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out false positives/negatives .
- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions that may explain variability .
- Computational docking : Compare binding poses in homology models of target proteins (e.g., enzymes with sulfonyl-binding pockets) to rationalize assay discrepancies .
Q. Q4. What strategies are employed to analyze the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) stress. Monitor degradation via HPLC .
- Metabolic stability assays : Use liver microsomes to quantify CYP450-mediated breakdown. A t₁/₂ <30 min suggests poor bioavailability, requiring prodrug modifications .
Q. Q5. How can crystallographic data (e.g., from SHELX/ORTEP) resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Single-crystal X-ray diffraction : Determine absolute configuration using SHELXL for refinement. Anomalous dispersion (e.g., Cu-Kα radiation) resolves E/Z isomerism in the prop-2-enenitrile moiety .
- ORTEP visualization : Overlay thermal ellipsoids to confirm planarity of the sulfonyl-phenyl group, critical for π-stacking interactions .
Mechanistic and Structural Analysis
Q. Q6. What computational methods are used to predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate binding to sulfotransferases or piperazine-linked receptors (e.g., 5-HT receptors) over 100 ns trajectories. Analyze RMSD/RMSF to assess binding stability .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions .
Q. Q7. How do structural modifications (e.g., substituents on the benzylpiperazine ring) impact potency and selectivity?
Methodological Answer:
- SAR studies : Replace benzyl with 4-fluorobenzyl to enhance lipophilicity (logP increases by ~0.5), improving blood-brain barrier penetration .
- Methoxy group removal : Reduces hydrogen-bonding capacity, decreasing IC₀ by 10-fold in enzyme inhibition assays .
Data Reproducibility and Optimization
Q. Q8. What experimental design considerations ensure reproducibility in multi-step syntheses?
Methodological Answer:
- In-line monitoring : Use ReactIR to track intermediate formation (e.g., enamine intermediates at ~1650 cm⁻¹) .
- Catalyst screening : Test Pd/C vs. CuI for Suzuki couplings; CuI reduces aryl bromide coupling times from 24h to 6h .
Q. Q9. How can researchers address low yields in the final sulfonylation step?
Methodological Answer:
- Protecting group strategy : Temporarily protect the piperazine nitrogen with Boc groups to prevent sulfonyl group migration .
- Microwave-assisted synthesis : Reduce reaction time from 12h to 2h, minimizing decomposition .
Advanced Applications
Q. Q10. What methodologies are used to study the compound’s potential as a protease inhibitor?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
